molecular formula C16H17N5O3 B11145715 N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-3,5-dimethyl-4-isoxazolecarboxamide

N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-3,5-dimethyl-4-isoxazolecarboxamide

Cat. No.: B11145715
M. Wt: 327.34 g/mol
InChI Key: MVOLNUCOAFRDIZ-UHFFFAOYSA-N
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Description

N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-3,5-dimethyl-4-isoxazolecarboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It contains multiple functional groups, including a triazole ring, an isoxazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-3,5-dimethyl-4-isoxazolecarboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the triazole ring through cyclization reactions, followed by the introduction of the isoxazole ring and the carboxamide group. Common reagents used in these reactions include methoxymethyl chloride, triazole precursors, and isoxazole derivatives. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-3,5-dimethyl-4-isoxazolecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperature, pressure, and pH.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxides, while substitution reactions may produce a variety of substituted derivatives.

Scientific Research Applications

N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-3,5-dimethyl-4-isoxazolecarboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and disease treatment.

    Industry: It is used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-3,5-dimethyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic compounds with triazole and isoxazole rings, such as:

  • N-{3-[3-(methyl)-1H-1,2,4-triazol-5-yl]phenyl}-3,5-dimethyl-4-isoxazolecarboxamide
  • N-{3-[3-(ethyl)-1H-1,2,4-triazol-5-yl]phenyl}-3,5-dimethyl-4-isoxazolecarboxamide

Uniqueness

N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-3,5-dimethyl-4-isoxazolecarboxamide is unique due to the presence of the methoxymethyl group, which may impart specific chemical and biological properties

Properties

Molecular Formula

C16H17N5O3

Molecular Weight

327.34 g/mol

IUPAC Name

N-[3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C16H17N5O3/c1-9-14(10(2)24-21-9)16(22)17-12-6-4-5-11(7-12)15-18-13(8-23-3)19-20-15/h4-7H,8H2,1-3H3,(H,17,22)(H,18,19,20)

InChI Key

MVOLNUCOAFRDIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=CC=CC(=C2)C3=NNC(=N3)COC

Origin of Product

United States

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